4,4,4-Trifluoro-3-oxobutanenitrile
Overview
Description
4,4,4-Trifluoro-3-oxobutanenitrile is a chemical compound that has garnered interest for its versatile applications in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis. Its unique molecular structure allows it to undergo various chemical reactions, contributing to the synthesis of novel compounds with potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-3-oxobutanenitrile and its derivatives often involves reactions of ethyl phenylacetate with acetonitrile in the presence of sodium hydride, demonstrating its role as a precursor in generating polyfunctionally substituted heterocycles (Khalik, 1997).
Molecular Structure Analysis
Studies on the molecular structure of 4,4,4-Trifluoro-3-oxobutanenitrile derivatives reveal intricate details about their configuration, which is essential for understanding their reactivity and properties. For example, investigations into siloxane-containing perfluorocyclobutane aromatic polyethers provide insights into the linear structure of alternating disiloxanyl-p-phenylene linkages, which are crucial for polymer synthesis (Smith & Babb, 1996).
Chemical Reactions and Properties
4,4,4-Trifluoro-3-oxobutanenitrile undergoes various chemical reactions, contributing to the synthesis of new compounds. For instance, its reaction with arylidenemalononitriles in the presence of NEt3 at room temperature yields diverse products, demonstrating its reactivity and versatility as a chemical reagent (Li et al., 2006).
Physical Properties Analysis
While specific studies on the physical properties of 4,4,4-Trifluoro-3-oxobutanenitrile are not directly cited, the physical properties of related compounds, such as fluoropolymers and fluorinated heterocycles, have been extensively studied. These properties include thermal stability, solubility, and crystalline structure, which are critical for their application in materials science and engineering.
Chemical Properties Analysis
The chemical properties of 4,4,4-Trifluoro-3-oxobutanenitrile, including its reactivity with different nucleophiles and its ability to form a variety of heterocyclic compounds, have been the subject of research. Studies on its reactions with enol ethers and subsequent functional group transformations highlight its utility in synthesizing polysubstituted pyrazoles with potential biological activity (Utecht, Fruziński, & Jasiński, 2018).
Safety And Hazards
4,4,4-Trifluoro-3-oxobutanenitrile is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and serious eye irritation (Category 2). It may also cause respiratory irritation (Category 3) . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
4,4,4-trifluoro-3-oxobutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNQEPVYJCVARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551094 | |
Record name | 4,4,4-Trifluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-oxobutanenitrile | |
CAS RN |
110234-68-9 | |
Record name | 4,4,4-Trifluoro-3-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-trifluoro-3-oxobutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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